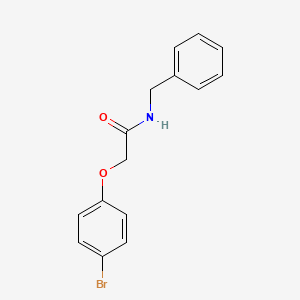

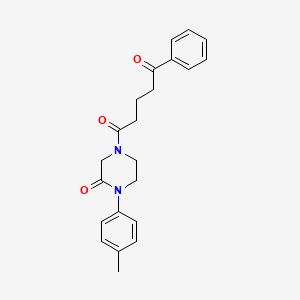

![molecular formula C21H25ClN2O2 B5536744 4-[(2-氯苄基)氧基]-N-[3-(1-吡咯烷基)丙基]苯甲酰胺](/img/structure/B5536744.png)

4-[(2-氯苄基)氧基]-N-[3-(1-吡咯烷基)丙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzamide derivatives involves multi-step chemical reactions, including elimination, reduction, bromination, and cyclization processes. For instance, compounds structurally similar to 4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide have been synthesized by reacting 1-chloro-4-(chloromethyl)benzene with 5-bromo-2-hydroxybenzaldehyde followed by further reaction steps involving allyl and piperidinyl groups (Bi, 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by complex arrangements, including heterocyclic rings and various functional groups that contribute to their reactivity and interaction capabilities. X-ray crystallography has been utilized to confirm the structures of similar compounds, providing insights into their conformational characteristics and potential biological properties (Grassi et al., 2002).

Chemical Reactions and Properties

Benzamide compounds participate in a variety of chemical reactions, including Bischler-Napieralski reactions, leading to the formation of cyclic systems with potential biological activity. These reactions often involve the cyclization of benzamide derivatives under specific conditions to produce compounds with novel structures and properties (Browne et al., 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as their crystalline forms, can be characterized using techniques like X-ray powder diffractometry and thermal analysis. These studies reveal the polymorphism present in these compounds, indicating the existence of multiple crystalline forms with distinct physical properties (Yanagi et al., 2000).

Chemical Properties Analysis

Benzamide derivatives exhibit a range of chemical properties, including interactions with biological targets. The synthesis and evaluation of these compounds have led to the discovery of potential therapeutic agents, highlighting their significance in medicinal chemistry (Zhou et al., 2008). Furthermore, detailed studies on their synthesis, structure, and reactions provide a foundation for understanding their interactions and functionalities in various chemical and biological contexts.

科学研究应用

抗菌活性

- Naganagowda 和 Petsom (2011) 的一项研究探索了喹唑啉酮衍生物的合成,显示出显着的抗菌和抗真菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Naganagowda & Petsom, 2011).

组蛋白脱乙酰酶抑制

- Mai 等人 (2006) 报道了芳酰基-吡咯基羟胺,显示出有效的组蛋白脱乙酰酶 (HDAC) 抑制。这表明它们可用于癌症治疗,因为它们对人急性早幼粒细胞白血病 HL-60 细胞具有抗增殖和细胞分化特性 (Mai et al., 2006).

- Zhou 等人 (2008) 发现了一种化合物,它是一种同型选择性小分子 HDAC 抑制剂,由于其阻断癌细胞增殖的能力而显示出作为抗癌药物的希望 (Zhou et al., 2008).

代谢途径

- Yue 等人 (2011) 研究了相关化合物 GDC-0449 (vismodegib) 在大鼠和狗中的代谢过程,揭示了广泛的代谢并提供了对该药物药代动力学的见解 (Yue et al., 2011).

激酶抑制用于癌症治疗

- Han 等人 (2016) 设计了新型苯甲酰胺衍生物作为 RET 激酶抑制剂,表明它们在癌症治疗中的潜力。一种化合物尤其显示出对 RET 激酶活性的强烈抑制,表明它有望作为先导化合物进行进一步研究 (Han et al., 2016).

聚合物化学

- Saxena 等人 (2003) 合成了一系列源自相关化合物的聚酰胺和聚(酰胺-酰亚胺),由于其溶解性和热稳定性,突出了该材料在聚合物化学中的潜力 (Saxena et al., 2003).

非肽分子拮抗剂的合成

- Bi (2015) 探索了非肽小分子拮抗剂苯甲酰胺衍生物的合成,表明在药物化学中具有潜在应用 (Bi, 2015).

属性

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-N-(3-pyrrolidin-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O2/c22-20-7-2-1-6-18(20)16-26-19-10-8-17(9-11-19)21(25)23-12-5-15-24-13-3-4-14-24/h1-2,6-11H,3-5,12-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFVEFOEYWZXIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-chlorobenzyl)oxy]-N-[3-(pyrrolidin-1-yl)propyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)

![2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)

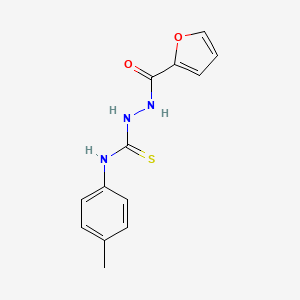

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

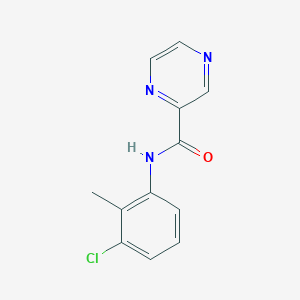

![2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5536732.png)

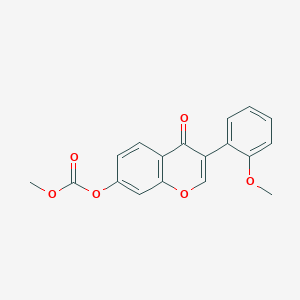

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)

![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)